5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
“5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3-chlorophenyl group indicates a phenyl ring (a ring of 6 carbon atoms) with a chlorine atom attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and torsion angles .Chemical Reactions Analysis
The chemical reactivity of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be influenced by the presence of the oxadiazole ring and the 3-chlorophenyl group. The oxadiazole ring is electron-deficient, which makes it a good acceptor for electron-rich species . The chlorine atom on the phenyl ring can also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be predicted based on its molecular structure. For example, the presence of the oxadiazole ring and the chlorine atom can influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
1. Antiviral Activity
- Summary of Application: This compound has been synthesized and tested for its antiviral activity, specifically against the tobacco mosaic virus .
- Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .
- Results or Outcomes: The bioassay tests showed that the synthesized compounds possessed certain anti-tobacco mosaic virus activity .
2. Anticonvulsant Activity
- Summary of Application: This compound has been identified as a potential anticonvulsant drug candidate .
- Methods of Application: The compound was tested for its anticonvulsant activity in an MES (maximal electroshock-induced seizure) and 6Hz test in mice .
- Results or Outcomes: The compound showed promising anticonvulsant activity in the conducted tests .
3. Corrosion Inhibitor
- Summary of Application: Thiophene derivatives, including “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application: The compound is applied to the surface of metals to prevent oxidation and corrosion .
- Results or Outcomes: The application of this compound has been found to effectively reduce the rate of corrosion .
4. Antileishmanial and Antimalarial Activities
- Summary of Application: This compound has been synthesized and tested for its antileishmanial and antimalarial activities .
- Methods of Application: The compound was synthesized and its structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
5. Organic Semiconductors
- Summary of Application: Thiophene derivatives, including “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, are utilized in the advancement of organic semiconductors .
- Methods of Application: The compound is incorporated into the structure of organic semiconductors to enhance their performance .
- Results or Outcomes: The application of this compound has been found to effectively improve the performance of organic semiconductors .
6. Antifungal and Herbicidal Properties
- Summary of Application: This compound has been reported to possess antifungal and herbicidal properties for potential agricultural applications .
- Methods of Application: The compound is applied in agricultural settings to control fungal growth and manage weeds .
- Results or Outcomes: The compound has shown effective antifungal and herbicidal activities .
Future Directions
The study of “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” and similar compounds could be a promising area of research. These compounds could have potential applications in various fields such as medicine and agriculture due to their reactivity and the ability to interact with various molecular targets .
properties
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFILSIVAEODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366057 | |
Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
41491-54-7 | |
Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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